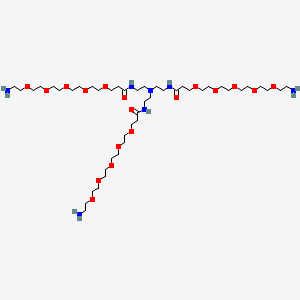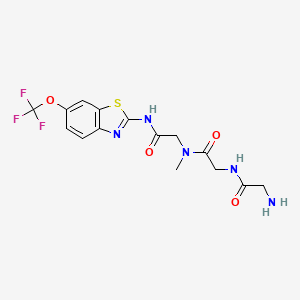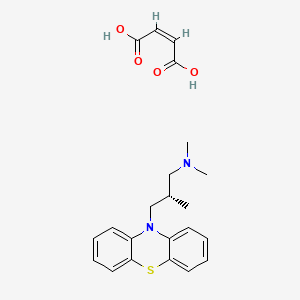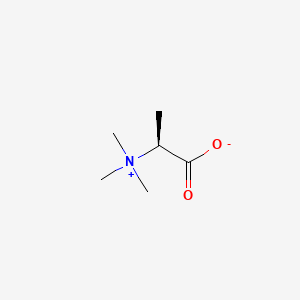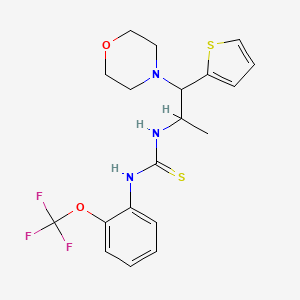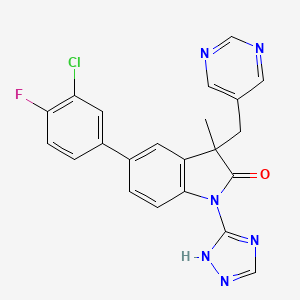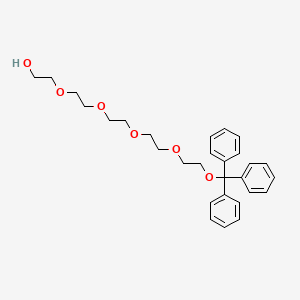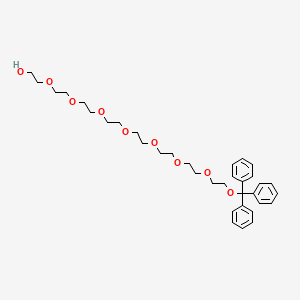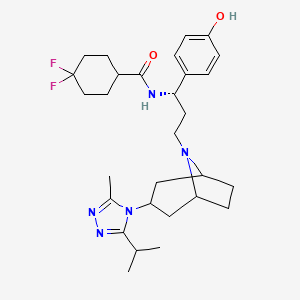
4-Hydroxyphenyl Maraviroc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl Maraviroc: is a derivative of Maraviroc, a chemokine receptor antagonist used primarily in the treatment of HIV-1 infection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenyl Maraviroc typically involves the modification of Maraviroc through the introduction of a hydroxyphenyl group. This can be achieved via several synthetic routes, including:
Hydroxylation of Phenyl Group:
Coupling Reactions: Utilizing coupling reactions to attach the hydroxyphenyl group to the Maraviroc molecule. This can be done using reagents like palladium catalysts in the presence of bases.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyphenyl Maraviroc undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenyl group.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products:
Quinones: Formed through oxidation.
Phenyl Derivatives: Formed through reduction.
Substituted Phenyl Compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
4-Hydroxyphenyl Maraviroc has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of HIV-1 treatment.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenyl Maraviroc involves its interaction with the chemokine receptor CCR5. By binding to this receptor, it prevents the interaction between HIV-1 gp120 and CCR5, thereby inhibiting the entry of the virus into human cells . This action is crucial in preventing the spread of HIV-1 within the body.
Comparaison Avec Des Composés Similaires
Maraviroc: The parent compound, primarily used in HIV-1 treatment.
Vicriviroc: Another CCR5 antagonist with similar applications.
Aplaviroc: A CCR5 antagonist with a different chemical structure.
Uniqueness: This modification can enhance its binding affinity and specificity for the CCR5 receptor, potentially improving its therapeutic efficacy .
Propriétés
Numéro CAS |
856708-54-8 |
|---|---|
Formule moléculaire |
C29H41F2N5O2 |
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22-,23+,24?,26-/m0/s1 |
Clé InChI |
FWOMXCBURQJRQH-SJIZWNSKSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
SMILES isomérique |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
SMILES canonique |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UK-437719, UK 437719, UK437719 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


